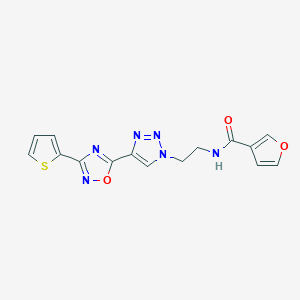

![molecular formula C8H8N4O2 B2516087 1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid CAS No. 1030620-65-5](/img/structure/B2516087.png)

1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in coordination chemistry as ligands .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions starting from simple pyrazole compounds. For instance, 1-methyl-pyrazole-3-carboxylic acid was synthesized using a two-step reaction involving oxidation and methylation with a total yield of 32.2% . Similarly, 1-Methyl-3-propyl-4-nitropyrazole-5-carboxylic acid was synthesized from its propylpyrazole precursor using dichloromethane as a solvent under optimized conditions . These methods highlight the importance of optimizing reaction conditions such as temperature, time, and reagent ratios to achieve the desired product with good yield.

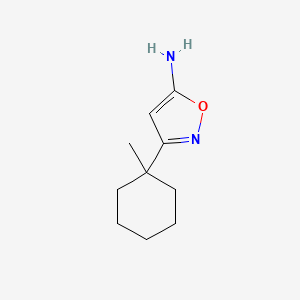

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary significantly depending on the substituents attached to the pyrazole ring. For example, the semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands exhibit different conformations when coordinating with metal ions, leading to the formation of various coordination polymers with distinct chiral or achiral structures . The presence of methyl groups and other substituents can influence the overall geometry and properties of the resulting compounds.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, forming complexes with metal ions. The bis(4-carboxylpyrazol-1-yl)acetic acid ligand, for example, exhibits heteroscorpionate κ3-N,N,O-coordination, forming carbonyl complexes with metals such as Mn, Re, and Ru, which are partially soluble in water . The ability to form stable metal complexes is a key feature of pyrazole derivatives, making them valuable in the field of coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the thermal and luminescence properties of coordination polymers constructed from pyrazole-based ligands have been investigated, revealing their stability and potential applications in materials science . The solubility of these compounds in various solvents, such as water or PBS buffer, is also an important characteristic, especially for biological applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Bipyrazole compounds and their derivatives have been synthesized through various methods, indicating the versatility and potential for chemical modification of such structures. For example, a series of 1-methyl-4-arylaminopyrazole-3- and -5-carboxylic acids were synthesized using a copper-catalyzed reaction, demonstrating the feasibility of generating complex bipyrazole structures with potential for further functionalization (Manaev et al., 1984). Additionally, research has shown the synthesis of reduced bipyrazoles from simple pyrazole precursors, showcasing the structural diversity and complexity achievable with bipyrazole frameworks (Cuartas et al., 2017).

Applications in Material Science

The study and development of coordination polymers and organometallic complexes based on bipyrazole derivatives have revealed significant potential in material science, particularly in creating structures with unique properties. For instance, organotin (IV) bipyrazole-dicarboxylate macrocyclic complexes have been synthesized, showcasing notable antifungal activities, which could be leveraged in developing new materials with inherent biocidal properties (Dahmani et al., 2021).

Catalytic and Inhibitory Properties

Bipyrazole compounds have also been investigated for their catalytic applications and inhibitory effects on corrosion, indicating their potential utility in chemical processes and materials protection. A study demonstrated the inhibitory effect of bipyrazole compounds on the corrosion of pure iron, offering insights into their potential as corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components (Chetouani et al., 2005).

Eigenschaften

IUPAC Name |

3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-12-4-5(3-9-12)6-2-7(8(13)14)11-10-6/h2-4H,1H3,(H,10,11)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTWDTBKAUXKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid | |

CAS RN |

1030620-65-5 |

Source

|

| Record name | 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)